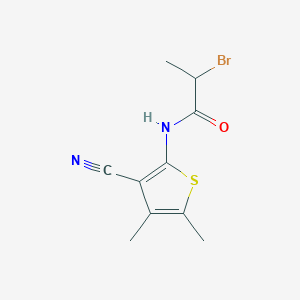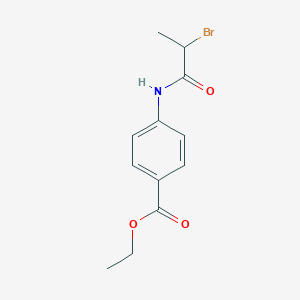![molecular formula C32H32N6O2S2 B7851276 2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B7851276.png)
2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a subject of extensive study.
Preparation Methods
The preparation of 2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of specific aldehydes with primary amines to form the desired product. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .
Properties
IUPAC Name |
2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O2S2/c1-19(2)21-7-11-23(12-8-21)27-25(17-33)29(39)37-31(35-27)41-15-5-6-16-42-32-36-28(26(18-34)30(40)38-32)24-13-9-22(10-14-24)20(3)4/h7-14,19-20H,5-6,15-16H2,1-4H3,(H,35,37,39)(H,36,38,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBXYGKOLKLPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCSC3=NC(=O)C(=C(N3)C4=CC=C(C=C4)C(C)C)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCSC3=NC(=O)C(=C(N3)C4=CC=C(C=C4)C(C)C)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7851202.png)

![(3S,4R)-N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine](/img/structure/B7851209.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]sulfonylaniline](/img/structure/B7851218.png)



![2-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B7851247.png)


![4-(4-Tert-butylphenyl)-6-[3-(dimethylamino)propylamino]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B7851266.png)
